

# An In-depth Technical Guide to the Physical and Chemical Properties of Xanthoxyletin

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## Compound of Interest

Compound Name: Xanthoxyletin

Cat. No.: B192682

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Xanthoxyletin**, a natural coumarin. The information is compiled to support research, development, and application of this compound in various scientific fields.

## Chemical and Physical Properties

**Xanthoxyletin** is a natural product found in organisms such as *Citrus reticulata* and *Citrus medica*[1]. It belongs to the coumarin class of compounds[1][2]. The fundamental properties of **Xanthoxyletin** are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>4</sub>	[1][3][4]
Molecular Weight	258.27 g/mol	[1][3][4]
IUPAC Name	5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one	[1][4]
CAS Number	84-99-1	[1]
Appearance	Solid, Powder	[1][2][4]
Melting Point	133 °C	[1][2][3][4]
Boiling Point (est.)	438.6 °C at 760 mmHg	[2][3]
Density (est.)	1.2 ± 0.1 g/cm <sup>3</sup>	[2][4]
Water Solubility	40 mg/L at 25 °C (experimental)	[1][3]
logP (o/w) (est.)	3.640	[3]
Topological Polar Surface Area	44.8 Å <sup>2</sup>	[1][2]

## Spectral Data

Spectroscopic analysis is critical for the structural elucidation and identification of **Xanthoxyletin**. While detailed spectra are typically accessed via dedicated databases, the following summarizes available mass spectrometry data. For comprehensive NMR, IR, and UV-Vis spectra, resources like PubChem should be consulted[5][6][7].

Spectrometry Type	Data Summary	Reference
LC-MS	Precursor Type: $[M+Na]^+$ Precursor m/z: 281.078 Fragmentation: 281.078400 (100%), 299.089813 (3.17%)	[1]
LC-MS	Precursor Type: $[2M+Na]^+$ Precursor m/z: 539.167 Fragmentation: 281.078491 (100%), 395.853607 (3.08%)	[1]

## Experimental Protocols

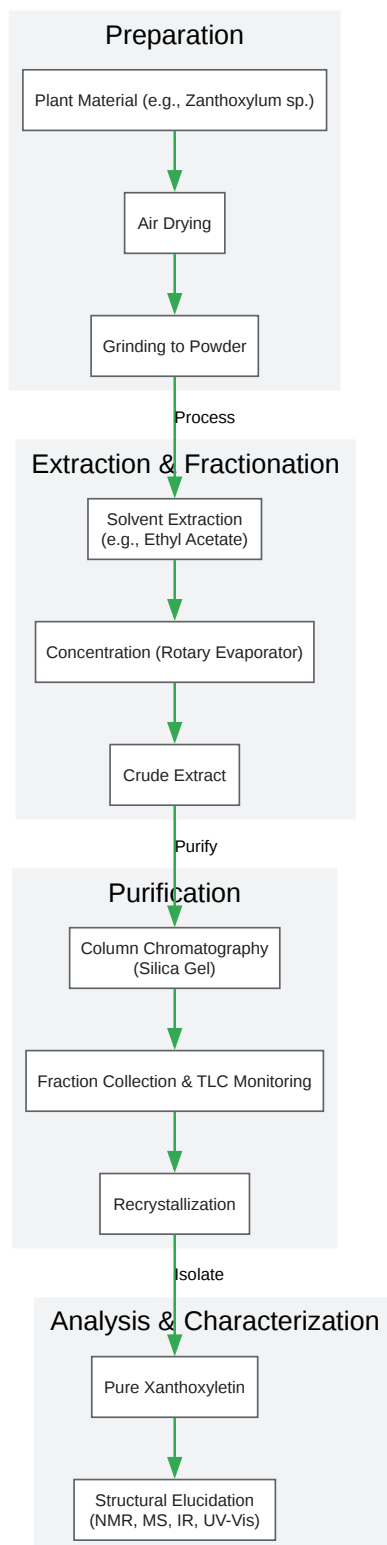
Detailed experimental protocols for the isolation and analysis of **Xanthoxyletin** are specific to the source material and the objectives of the study. Below is a generalized, representative workflow for the isolation and purification of **Xanthoxyletin** from a plant source, such as *Zanthoxylum*, as mentioned in the literature[3][4].

### Protocol: Isolation and Purification of **Xanthoxyletin** from Plant Material

- Preparation of Plant Material:
  - Collect the relevant plant parts (e.g., bark, leaves).
  - Air-dry the material in the shade to prevent the degradation of phytochemicals.
  - Grind the dried material into a coarse powder to increase the surface area for extraction.
- Solvent Extraction:
  - Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable non-polar solvent (e.g., hexane or petroleum ether) to remove lipids and other non-polar compounds.
  - Subsequently, extract the defatted material with a solvent of medium polarity, such as dichloromethane or ethyl acetate, in which **Xanthoxyletin** is soluble.

- Concentrate the resulting extract in vacuo using a rotary evaporator to yield a crude extract.
- Chromatographic Purification:
  - Subject the crude extract to column chromatography over silica gel.
  - Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
  - Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize spots under UV light.
  - Pool the fractions containing the compound of interest based on the TLC profile.
- Recrystallization:
  - Further purify the pooled fractions by recrystallization from a suitable solvent system (e.g., methanol or an ethyl acetate/hexane mixture) to obtain pure, crystalline **Xanthoxyletin**.
- Structure Confirmation:
  - Confirm the identity and purity of the isolated compound using standard spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR), and Infrared (IR) spectroscopy[6][7][8].

## Generalized Workflow for Xanthoxyletin Isolation and Characterization

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Caption: A generalized workflow for the isolation and characterization of **Xanthoxyletin**.

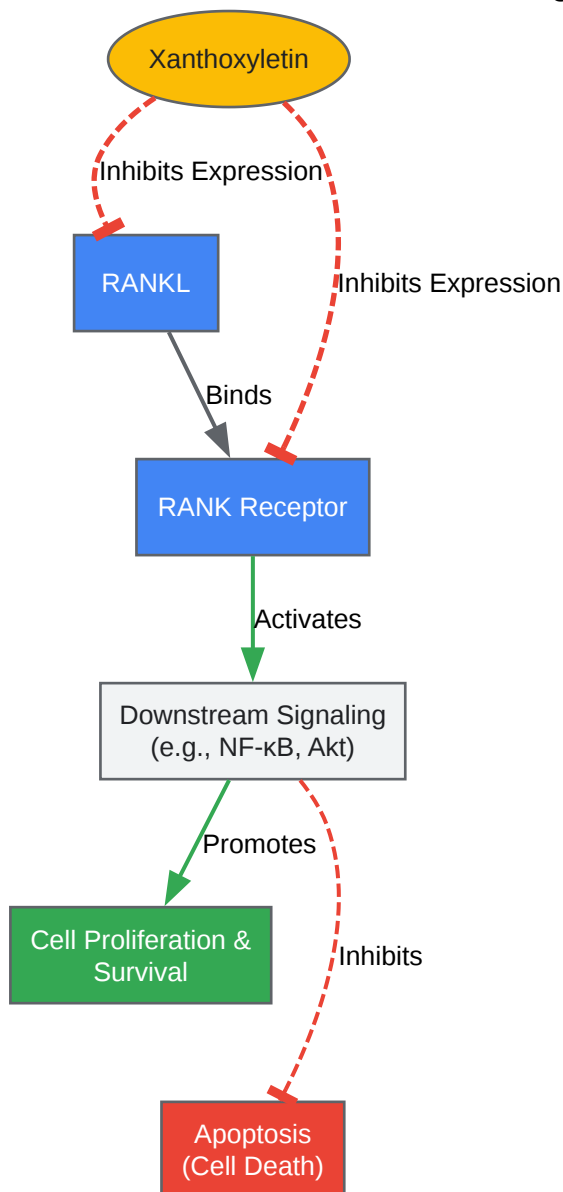
## Biological Activity and Signaling Pathways

**Xanthoxyletin** has demonstrated notable biological activity, particularly in the context of cancer research. Studies have shown that it can suppress the growth of human pancreatic cancer cells by targeting specific signaling pathways[9].

### RANK/RANKL Signaling Pathway

The Receptor Activator of Nuclear Factor-kappaB (RANK) and its ligand (RANKL) are key proteins involved in cell survival and proliferation. In certain cancers, this pathway is upregulated[9]. **Xanthoxyletin** has been shown to inhibit the RANK/RANKL signaling pathway. This inhibition diminishes the viability of pancreatic cancer cells and induces apoptosis (programmed cell death)[9]. The administration of **Xanthoxyletin** leads to a significant decline in the expression of RANK, RANKL, and osteoprotegerin (OPG)[9]. This mechanism suggests that **Xanthoxyletin** may be a valuable lead molecule for developing novel anticancer therapies[9].

## Xanthoxyletin's Inhibition of the RANK/RANKL Signaling Pathway



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